molecular formula C14H17O4 B2492807 (S)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid CAS No. 245323-38-0

(S)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid

Cat. No. B2492807
CAS RN: 245323-38-0
M. Wt: 249.287
InChI Key: ICZBQHPMSPTRJO-NSHDSACASA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (S)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid involves several key strategies, including reactions of chiral 2-(tert-butyl)-2H,4H-1,3-dioxin-4-ones bearing functional groups for substitutions and chain elongations, leading to enantiomerically pure β-hydroxy-acid derivatives (Noda & Seebach, 1987). Furthermore, the direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids to 2-hydroxy-4-arylbutanoic acids showcases a method for achieving high enantioselectivity, which is crucial for producing compounds with specific stereochemistry (Zhu et al., 2010).

Molecular Structure Analysis

X-ray crystallography studies provide insights into the molecular structure of related compounds, revealing the spatial arrangement of atoms and the stereochemistry of the molecule. Such analyses are crucial for understanding the chemical behavior and reactivity of the compound (Didierjean et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving this compound and its analogs often involve transformations that are key to modifying the compound's structure for various applications. The reactions include nucleophilic substitutions, oxidative conditions leading to carbonyl-containing peroxides, and catalytic processes that are essential for modifying the compound's functional groups (Vostres et al., 2013).

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Chiral Compounds and Building Blocks : (S)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid and its derivatives are used in the synthesis of various chiral compounds. For example, its use in the synthesis of (2S, 3S)-BocAHPBA and (R)-BocDMTA, which are chiral building blocks for peptide-mimetic HIV protease inhibitors, demonstrates its utility in creating complex and biologically active molecules (Ikunaka, Matsumoto, & Nishimoto, 2002).

  • Use in Catalytic Reactions : The compound finds application in catalytic reactions, such as in the asymmetric hydrogenation of related acids. An example is the direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids to give 2-hydroxy-4-arylbutanoic acids, showcasing its role in facilitating high-precision chemical reactions (Zhu, Meng, Fan, Xie, & Zhang, 2010).

  • Research in Polymer Chemistry : This compound has been used in the research of environmentally friendly polymers. For instance, its derivatives are utilized in the production of biocompatible polymers via alternating copolymerization with carbon dioxide (Tsai, Wang, & Darensbourg, 2016).

Pharmaceutical and Medicinal Chemistry

  • Intermediate in Drug Synthesis : The compound serves as an intermediate in the synthesis of pharmaceutical drugs. For example, its role in the preparation of collagen cross-links and as a key intermediate for synthesizing statin-class drugs highlights its significance in the pharmaceutical industry (Adamczyk, Johnson, & Reddy, 1999).

  • Application in Biotechnology : It's also explored in biotechnological applications, such as in the asymmetric synthesis of L‐homophenylalanine and N6‐protected‐2‐oxo‐6‐amino‐hexanoic acid by engineered Escherichia coli, demonstrating its potential in bioengineering and biocatalysis (Lo, Lin, Hsu, & Hsu, 2009).

  • Potential in Developing New Therapeutics : The compound's derivatives are studied for their potential in developing new therapeutics, as evident in the synthesis of compounds like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic Acid, which may contribute to the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li, Wang, Wang, Luo, & Wu, 2013).

Mechanism of Action

Target of Action

It is known that this compound is a tert-butyloxycarbonyl (boc)-protected amino acid derivative . Boc-protected amino acids are commonly used in peptide synthesis, suggesting that this compound may interact with enzymes or receptors involved in peptide formation or degradation.

Mode of Action

Boc-protected amino acids, such as this compound, are typically used in peptide synthesis . They can act as starting materials in dipeptide synthesis with commonly used coupling reagents . The Boc group serves as a protective group for the amino group, preventing unwanted side reactions during peptide synthesis .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis. It is used as a starting material in dipeptide synthesis . The Boc group protects the amino group during the synthesis, allowing for selective reactions to occur at other sites on the molecule .

Pharmacokinetics

Boc-protected amino acid ionic liquids, which include this compound, are miscible in polar organic solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in nonpolar solvents like diethyl ether, ethyl acetate, and hexane .

Result of Action

The primary result of the action of (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid is the formation of dipeptides . The compound acts as a starting material in dipeptide synthesis, leading to the formation of dipeptides in satisfactory yields .

Action Environment

The action of (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its reactivity and efficacy in peptide synthesis . Additionally, the temperature can also influence the deprotection of Boc-protected amino acids . High temperatures can lead to rapid and effective deprotection of Boc amino acids and peptides .

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are a good source of this information .

Future Directions

This involves predicting or proposing future research directions or applications for the compound. This often requires a deep understanding of the compound’s properties and current research trends .

properties

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-14(2,3)18-12(15)9-11(13(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZBQHPMSPTRJO-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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